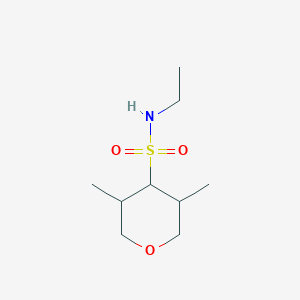
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by its unique structure, which includes a tetrahydropyran ring, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide typically involves the reaction of 3,5-dimethyltetrahydro-2H-pyran-4-sulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydropyran ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy.
相似化合物的比较
Similar Compounds
- N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonyl chloride
- N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonic acid
- N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide derivatives
Uniqueness
This compound stands out due to its specific combination of a tetrahydropyran ring and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its significance in scientific research.
属性
分子式 |
C9H19NO3S |
|---|---|
分子量 |
221.32 g/mol |
IUPAC 名称 |
N-ethyl-3,5-dimethyloxane-4-sulfonamide |
InChI |
InChI=1S/C9H19NO3S/c1-4-10-14(11,12)9-7(2)5-13-6-8(9)3/h7-10H,4-6H2,1-3H3 |
InChI 键 |
HUHFJOQZHLIAJB-UHFFFAOYSA-N |
规范 SMILES |
CCNS(=O)(=O)C1C(COCC1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13950866.png)
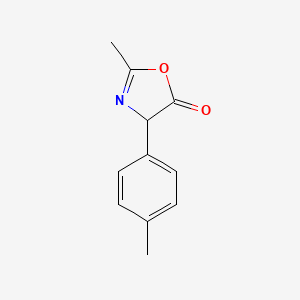
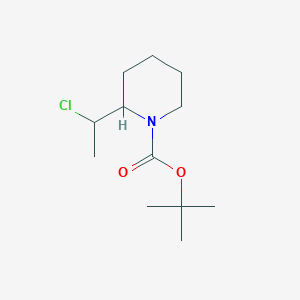
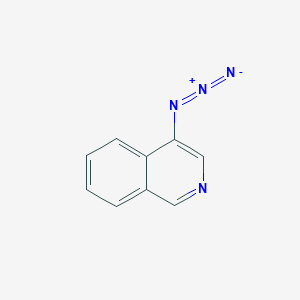
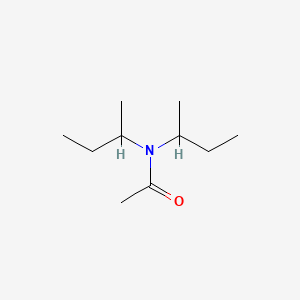
![1-Oxaspiro[2.5]octane, 4,4-dimethyl-8-methylene-](/img/structure/B13950892.png)

![Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-](/img/structure/B13950910.png)
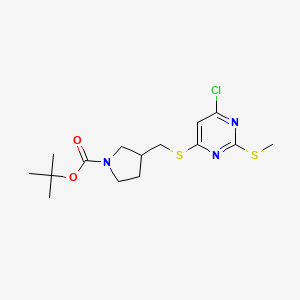


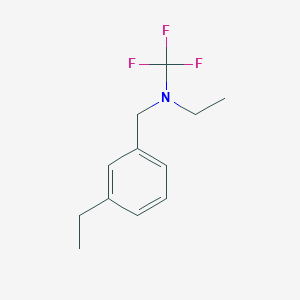
![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
